molecular formula C10H16N4O3 B1487966 1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267197-07-8

1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1487966
M. Wt: 240.26 g/mol
InChI Key: CYHFNHIUKLVMPS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of BMVTCA is based on the 1,2,3-triazole ring, a five-membered ring structure containing two carbon atoms and three nitrogen atoms . The triazole ring is attached to a carboxylic acid group and a butyl(methyl)carbamoyl group.

Scientific Research Applications

Synthesis and Application in Drug Development

Triazole derivatives, such as 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, are important intermediates in the synthesis of various drugs. The oriented synthesis method using phenyl acetylene as raw materials demonstrates the easy availability of starting materials, high stereoselectivity, and good overall yield, making these compounds valuable in drug synthesis processes (Da’an Liu et al., 2015).

Catalytic Applications

Compounds like 1,2,3-triazole derivatives are used in catalysis. For instance, the synthesis of C-carbamoyl-1,2,3-triazoles from alkyl bromide using a one-pot sequence under microwave irradiation demonstrates their role in efficient and convenient catalytic processes. This method provides excellent yields, highlighting the utility of these compounds in chemical synthesis (Dongsik Yang et al., 2010).

Antibacterial Activity

Certain triazole derivatives have been studied for their antibacterial activity. The synthesis of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid and its evaluation for antibacterial properties exemplify the potential use of these compounds in developing new antibacterial agents. This demonstrates the broader application of triazole derivatives in pharmaceutical research (M. Brahmayya et al., 2018).

Anticancer Activity

Additionally, triazole derivatives have been explored for their anticancer activities. Novel aziridine-1,2,3-triazole hybrid derivatives have shown efficiency against human leukemia and hepatoma cells, indicating the potential of these compounds in cancer therapy research (Hong-Ru Dong et al., 2017).

properties

IUPAC Name

1-[2-[butyl(methyl)amino]-2-oxoethyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-3-4-5-13(2)9(15)7-14-6-8(10(16)17)11-12-14/h6H,3-5,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHFNHIUKLVMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
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1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
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1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

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